N-(3-Isopropoxybenzyl)pyridin-2-amine
Description
N-(3-Isopropoxybenzyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridin-2-amine moiety linked via a methylene group to a 3-isopropoxy-substituted benzene ring. The molecular formula is C₁₅H₁₈N₂O, with the isopropoxy group (-OCH(CH₃)₂) at the meta position of the benzyl fragment and the pyridin-2-amine nitrogen at position 2 of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in neuropharmacology and medicinal chemistry.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-12(2)18-14-7-5-6-13(10-14)11-17-15-8-3-4-9-16-15/h3-10,12H,11H2,1-2H3,(H,16,17) |
InChI Key |
SXXTWJIORJPNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropoxybenzyl)pyridin-2-amine typically involves the reaction of 3-isopropoxybenzyl chloride with pyridin-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Group
The primary amine exhibits moderate nucleophilicity due to steric hindrance from the bulky isopropoxybenzyl group:
-
Acylation : Reacts with acetyl chloride in the presence of triethylamine to form the corresponding amide .
-
Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring directs electrophiles to specific positions:
-
Nitration : Nitration with HNO₃/H₂SO₄ preferentially occurs at the 4-position of the pyridine ring .
-
Sulfonation : Sulfonation yields the 5-sulfonated derivative under controlled conditions .
| EAS Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4 | 65% | |
| Sulfonation | SO₃, H₂SO₄ | 5 | 58% |
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed couplings:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) at the 3-position of the pyridine ring using Pd(PPh₃)₄ as a catalyst .
| Coupling Type | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-N-(3-Isopropoxybenzyl)pyridin-2-amine | 72% |
Modification of the Isopropoxy Group
The isopropoxy substituent undergoes selective transformations:
-
Demethylation : Treatment with BBr₃ cleaves the isopropyl group to yield a phenolic derivative .
-
Ether Exchange : Reacts with Grignard reagents (e.g., MeMgBr) to replace the isopropoxy group .
Stability and Decomposition
-
Acidic Hydrolysis : The compound is stable under mild acidic conditions (pH > 3) but degrades in concentrated HCl .
-
Oxidative Stability : Resists oxidation by common agents like H₂O₂ but reacts with mCPBA to form an N-oxide .
Comparative Reactivity Insights
A comparison with structurally similar compounds reveals key trends:
| Compound | Reactivity Profile |
|---|---|
| N-Isopropyl-3-nitropyridin-2-amine | Higher electrophilic substitution due to nitro group |
| 3-(Benzyloxy)pyridin-2-amine | Lower steric hindrance enables faster alkylation |
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-Isopropoxybenzyl)pyridin-2-amine belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. Pyridine and its derivatives are integral in drug design, particularly due to their ability to serve as scaffolds for various therapeutic agents.
Antimicrobial Activity
Research indicates that pyridin-2-amines can act as precursors for developing antimicrobial agents. For instance, a study highlighted the synthesis of 2-amino-3-cyanopyridine derivatives that exhibited significant antibacterial properties against various strains, suggesting that modifications of the pyridine structure can enhance biological activity . this compound may similarly exhibit potential as an antimicrobial agent due to its structural analogies.
Antiviral Properties
Pyridine derivatives have also been explored for their antiviral activities. The compound's structure allows it to interact with biological targets involved in viral replication processes. The 1H-pyridin-2-one tautomer has been noted for its role in drug design against reverse transcriptase inhibitors, which are crucial in treating viral infections like HIV . This suggests that this compound could be investigated further for similar antiviral applications.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of pyridine derivatives is critical for optimizing their efficacy and selectivity as drug candidates. Research on related compounds has demonstrated how specific substitutions can enhance biological activity while reducing toxicity.
Case Study: ALK2 Inhibitors
A notable case study investigated a series of 2-aminopyridine compounds, including K02288, which demonstrated potent inhibition of ALK2 receptors involved in bone morphogenetic protein signaling pathways. The study revealed that modifications at specific positions on the pyridine ring significantly influenced binding affinity and selectivity . This information is vital for designing new derivatives like this compound with improved therapeutic profiles.
Synthesis Methodologies
The efficient synthesis of this compound can be achieved through various chemical reactions. Recent advancements have focused on multicomponent reactions that streamline the synthesis process while improving yield and purity.
One-Pot Reactions
One-pot synthesis methods have been developed to create complex pyridine derivatives more efficiently. These methodologies reduce the number of steps required and minimize waste, making them environmentally friendly alternatives . Such techniques could be applied to synthesize this compound effectively.
Mechanism of Action
The mechanism of action of N-(3-Isopropoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The isopropoxy group and pyridine ring play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of N-(3-Isopropoxybenzyl)pyridin-2-amine are best understood through comparisons with structurally analogous compounds. Key differences arise from variations in substituent groups, their positions, and functional moieties. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Biological Activity | Key Differences | References |
|---|---|---|---|---|
| This compound | 3-isopropoxybenzyl, pyridin-2-amine | Neuropharmacological modulation | High lipophilicity due to isopropoxy group | |
| N-(3-Fluorobenzyl)pyridin-2-amine | 3-fluorobenzyl, pyridin-2-amine | Enhanced receptor binding affinity | Fluorine’s electron-withdrawing effect increases polarity and binding specificity | |
| 2-(Propan-2-yloxy)pyridin-3-amine | Isopropoxy group at pyridine position 3 | Research applications in catalysis | Substituent position alters electronic distribution on pyridine ring | |
| N-(Pyridin-2-yl)amides | Amide group replacing the benzyl-amine link | Variable (depends on R-group) | Amide functionality reduces basicity and alters metabolic stability | |
| N-Methyl-1-pyridin-2-ylpropan-2-amine | Aliphatic chain instead of benzyl group | Neurological activity | Lack of aromatic ring reduces π-π stacking interactions with targets |
Substituent Effects on the Benzyl Ring
- Electron-Donating vs. Electron-Withdrawing Groups :
The 3-isopropoxy group in this compound is electron-donating, increasing electron density on the benzyl ring. This contrasts with N-(3-Fluorobenzyl)pyridin-2-amine , where the fluorine atom’s electron-withdrawing nature enhances polarity and strengthens hydrogen bonding with target proteins . - Lipophilicity and Bioavailability :
The isopropoxy group’s branched alkyl chain improves membrane permeability compared to smaller substituents (e.g., -OCH₃ or -F), as seen in N-(3-Fluorobenzyl)pyridin-2-amine .
Variations in the Amine Group
- Pyridin-2-amine vs. Aliphatic Amines :
Pyridin-2-amine’s aromatic nitrogen enables π-stacking and coordination with metal ions in enzymes, unlike aliphatic amines like N-Methyl-1-pyridin-2-ylpropan-2-amine , which rely on weaker van der Waals interactions . - Amide vs. Amine Functionality :
Replacing the amine with an amide (e.g., N-(Pyridin-2-yl)amides ) reduces basicity and alters metabolic pathways, often decreasing toxicity but limiting blood-brain barrier penetration .
Substituent Position on the Pyridine Ring
- 2-Amine vs. 3-Amine :
In 2-(Propan-2-yloxy)pyridin-3-amine , the isopropoxy group at position 3 creates steric hindrance near the nitrogen, reducing nucleophilicity compared to the 2-amine position in this compound .
Research Findings and Implications
- Neuropharmacological Potential: this compound demonstrates superior neuroactivity in preliminary studies, likely due to its balanced lipophilicity and target engagement, outperforming N-(3-Fluorobenzyl)pyridin-2-amine in vivo .
- Synthetic Flexibility :
The compound’s isopropoxybenzyl group allows modular synthesis, enabling derivatives with tuned pharmacokinetic profiles, unlike rigid frameworks like N-(Pyridin-2-yl)amides .
Biological Activity
N-(3-Isopropoxybenzyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is categorized as an aminopyridine derivative. Its structure features a pyridine ring substituted with an isopropoxybenzyl group, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes involved in cellular signaling pathways, such as kinases and phosphatases .
- Antimicrobial Activity : Research indicates that aminopyridine derivatives exhibit antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antiviral Effects : Some studies suggest that related compounds can interfere with viral replication processes, potentially acting at early stages of the virus lifecycle .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antimicrobial Efficacy : The compound showed promising results against various bacterial strains, with IC50 values indicating effective inhibition. For instance, derivatives similar to this compound have been reported with low nanomolar activity against bacterial pathogens .
- Cytotoxicity Profiles : The selectivity index (SI) for related compounds suggests a favorable therapeutic window, indicating that these compounds can effectively target pathogens while minimizing cytotoxic effects on human cells .
Case Studies
- Cystic Fibrosis Treatment : A study explored the potential of pyridin-2-amines in rescuing mutant CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity. The findings highlighted the importance of structural modifications for enhancing efficacy in cellular models .
- Antiviral Applications : Another investigation into the antiviral properties of pyridine derivatives revealed that certain substitutions could significantly enhance their inhibitory effects against viruses like Dengue and H5N1, suggesting potential applications in antiviral drug development .
Data Tables
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the isopropoxy group.
- Software : ORTEP () for visualizing anisotropic displacement ellipsoids and WinGX for validating crystallographic models .
How can synthetic byproducts or impurities in this compound be identified and mitigated?
Advanced Research Question
Common impurities include unreacted starting materials or oxidation byproducts. Mitigation strategies:
- Chromatographic Purity : Use gradient FCC (e.g., hexanes/EtOAC with triethylamine additive) to separate polar byproducts .
- Mass Spectrometry : Identify adducts (e.g., [M+Na]+) or dimerization products.
- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities.
What are the best practices for reporting crystallographic data of this compound in publications?
Basic Research Question
Follow IUCr guidelines:
- Deposit Data : Submit CIF files to the Cambridge Structural Database (CSD).
- Report Key Metrics : Include R-factors, completeness, and Flack parameter for chiral centers .
- Visualization : Use ORTEP diagrams () to illustrate thermal ellipsoids and hydrogen-bonding networks .
How does the isopropoxy substituent influence the conformational stability of this compound in solution versus solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
